N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7ClF3NO . It is a part of the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular weight of this compound is 237.61 .Physical And Chemical Properties Analysis
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a solid compound . Its density is predicted to be 1.516±0.06 g/cm3 . The compound is soluble with a solubility of 0.358 mg/ml .Scientific Research Applications
Summary of the Application
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a key structural motif in active agrochemical and pharmaceutical ingredients. Its derivatives, known as trifluoromethylpyridines (TFMP), are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application or Experimental Procedures
The synthesis and applications of TFMP and its derivatives involve various chemical reactions, including cyclocondensation .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
2. Synthesis of New Chrysin Derivatives
Summary of the Application
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is used in the synthesis of new chrysin derivatives alkylated with N-phenylchloroacetamides in position 7 .
Methods of Application or Experimental Procedures
A novel method was developed for the preparation of 7-aminochrysin derivatives via the Smiles rearrangement, resulting in diphenylamine-type compounds .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
3. Materials Engineering
Summary of the Application
Fluorine, which is a part of “N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide”, is widely used in materials engineering. It is used in thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use were not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
4. Synthesis of Sorafenib
Summary of the Application
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is used in the synthesis of Sorafenib. The IUPAC name of Sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use were not detailed in the source .
Results or Outcomes
Sorafenib has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
5. Organic Synthesis
Summary of the Application
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is used as a building block in organic synthesis . It is used in the preparation of various organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use were not detailed in the source .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
6. Synthesis of Fluorinated Organic Chemicals
Summary of the Application
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is used in the synthesis of fluorinated organic chemicals . Fluorine-containing compounds have found applications in the agrochemical, pharmaceutical, and functional materials fields .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use were not detailed in the source .
Results or Outcomes
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety And Hazards
properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZQPODCUCPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371517 | |
Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
247170-19-0 | |
Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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